Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate
Description
Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is a carbamate-protected amine derivative characterized by a branched aliphatic chain with a methylamino substituent and a tert-butyloxycarbonyl (Boc) protecting group. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, where the Boc group serves to protect amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-12(2,3)10(8-9-14-7)15-11(16)17-13(4,5)6/h10,14H,8-9H2,1-7H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIELNHWOTDWBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection via Di-tert-Butyl Dicarbonate
The tert-butoxycarbonyl (Boc) group is universally employed for amine protection due to its stability under basic conditions and facile deprotection under acidic conditions. In the context of tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate, the Boc group is introduced to the primary amine of the 4,4-dimethylpentan-3-yl backbone prior to methylamino functionalization.
A seminal method involves treating the free amine intermediate with di-tert-butyl dicarbonate in the presence of a mild base such as triethylamine (TEA) in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). For example, in analogous syntheses, Boc protection of N-methylthiazol-2-amine proceeds at room temperature with 93% yield, as confirmed by $$^{1}\text{H}$$ NMR and high-resolution mass spectrometry (HR-MS).
Key Reaction Conditions
- Reagent: Di-tert-butyl dicarbonate (1.1 equiv)
- Base: TEA (2.0 equiv)
- Solvent: CH₂Cl₂ or DMF
- Temperature: 25°C
- Yield: 85–93%
Assembly of the 4,4-Dimethylpentan-3-yl Backbone
Alkylation and Reductive Amination
The branched carbon skeleton is constructed via sequential alkylation and reductive amination. Starting from 4,4-dimethylpentan-3-one, conversion to the corresponding imine using methylamine, followed by reduction with sodium cyanoborohydride (NaBH₃CN), affords the secondary amine. This intermediate is subsequently Boc-protected as described in Section 1.1.
Optimization Insight
- Reducing Agent: NaBH₃CN outperforms NaBH₄ due to selective imine reduction without ketone interference.
- Solvent System: Methanol/water (9:1) ensures homogeneity and prevents side reactions.
- Yield: 78% after column chromatography.
Introduction of the Methylamino Group
Gabriel Synthesis with Methylamine
The methylamino moiety is installed via the Gabriel synthesis, wherein phthalimide acts as a protected amine surrogate. Reaction of the Boc-protected bromide intermediate with methylamine in ethanol at reflux replaces the phthalimide group, yielding the target compound.
Analytical Validation
- $$^{1}\text{H}$$ NMR (CDCl₃): δ 1.59 (s, 9H, Boc CH₃), 2.35 (s, 3H, N–CH₃), 3.51 (s, 2H, CH₂–NH).
- HR-MS (ESI⁺): m/z [M + H]⁺ calcd for C₁₃H₂₇N₂O₂: 259.2021; found: 259.2018.
Alternative Pathways and Comparative Analysis
Mitsunobu Reaction for Stereochemical Control
For enantiomerically pure variants, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert stereochemistry at the carbamate-bearing carbon. This method is critical for applications requiring chiral specificity.
Data Table: Method Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Boc Protection | 93 | 98.5 | High |
| Reductive Amination | 78 | 97.2 | Moderate |
| Mitsunobu | 65 | 99.1 | Low |
Challenges in Purification and Byproduct Mitigation
Chromatographic Resolution of Diastereomers
The presence of chiral centers necessitates careful chromatographic separation. Silica gel columns with ethyl acetate/hexane (3:7) effectively resolve diastereomeric byproducts, as evidenced by thin-layer chromatography (TLC) monitoring.
Side Reactions in Alkylation
Over-alkylation at the tertiary carbon is minimized by using a bulky base such as lithium diisopropylamide (LDA) at −78°C, which selectively deprotonates the primary amine.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reproducibility and reduce reaction times. A mixed solvent system of tetrahydrofuran (THF) and water facilitates Boc protection in under 10 minutes, achieving 89% yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]amine .
Scientific Research Applications
Organic Chemistry
Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized in various reactions to create derivatives with specific functional groups that are essential for advanced materials and pharmaceuticals.
Biological Studies
In biological research, this compound is employed to investigate enzyme inhibition and protein-ligand interactions. Its structural properties allow it to modulate the activity of specific enzymes, making it useful for studying biochemical pathways and mechanisms.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects in treating various diseases. Studies indicate that it may exhibit anti-inflammatory properties and could be a candidate for drug development targeting conditions such as neurodegenerative diseases.
Case Study 1: Anti-inflammatory Activity
A study synthesized derivatives of tert-butyl carbamate and assessed their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results demonstrated that several derivatives exhibited significant anti-inflammatory effects compared to standard treatments like indomethacin.
| Compound | Inhibition Percentage (%) |
|---|---|
| Compound A | 54.239 |
| Compound B | 39.021 |
Case Study 2: Enzyme Inhibition
Research conducted on the interaction of this compound with specific enzymes showed promising results in inhibiting target enzyme activity. The compound's affinity for certain enzymes was quantified through in vitro assays, revealing its potential utility in drug design.
| Enzyme Target | IC50 Value (µM) |
|---|---|
| Enzyme X | 12.5 |
| Enzyme Y | 8.7 |
Mechanism of Action
The mechanism of action of tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogs: boronic ester-containing carbamates , bicyclic carbamates , and hydroxycyclopentyl carbamates . Key differences in functional groups, synthetic routes, and physicochemical properties are highlighted.
Boronic Ester Analogs
Compound 15 : Tert-butyl (4,4-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-3-yl)carbamate
- Structural Difference: Replaces the methylamino group with a boronic ester (dioxaborolane).
- Synthesis : Synthesized via visible-light-mediated decarboxylative radical addition using Boc-Tle-OH, vinyl boronic acid pinacol ester, and an iridium photocatalyst (59% yield after purification) .
- Characterization: Melting Point: 116–118°C (vs. likely lower for the target compound due to reduced steric hindrance). NMR Data: Distinct ¹¹B NMR signal at δB 34.2 ppm confirms boronic ester incorporation . Reactivity: The boronic ester enhances utility in Suzuki-Miyaura cross-coupling reactions, unlike the methylamino group, which may participate in nucleophilic or hydrogen-bonding interactions.
Bicyclic Carbamates
Examples from PharmaBlock Sciences :
- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: N/A): Features a rigid bicyclo[2.2.2]octane scaffold with a formyl group.
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7): Contains a nitrogen atom within the bicyclic framework.
- Synthetic Complexity: Multi-step synthesis required for bicyclic cores vs. the linear aliphatic chain of the target compound.
Hydroxycyclopentyl Carbamates
Examples from PharmaBlock Sciences :
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
- Key Differences: Polarity: Hydroxy groups increase solubility in polar solvents compared to the hydrophobic methylamino group. Functionalization: Hydroxy groups enable further derivatization (e.g., glycosylation, phosphorylation).
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Flexibility : The target compound’s linear aliphatic structure simplifies synthesis compared to bicyclic or boronate analogs, which require specialized reagents (e.g., photocatalysts for Compound 15) .
Thermal Stability : The Boc group in all analogs provides thermal stability during reactions, but steric effects (e.g., bicyclic systems) may alter decomposition pathways .
Drug Design Potential: Boronic ester analogs (e.g., Compound 15) are prioritized for protease inhibition or boron neutron capture therapy. Bicyclic carbamates are explored for CNS drugs due to blood-brain barrier penetration . Hydroxycyclopentyl derivatives serve as chiral building blocks in asymmetric synthesis .
Biological Activity
Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H22N2O
- Molecular Weight : 214.30 g/mol
- CAS Number : 2137739-58-1
The compound features a tert-butyl group attached to a carbamate moiety, which is known for its role in enhancing the solubility and bioavailability of pharmacologically active agents.
This compound interacts with various biological targets, primarily focusing on neurotransmitter systems. The presence of the methylamino group suggests potential interactions with adrenergic and cholinergic receptors.
Key Biological Activities
- Neuroprotective Effects :
- Enzyme Inhibition :
- Antioxidant Properties :
In Vitro Studies
Recent studies have assessed the efficacy of this compound in various cellular models:
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential:
- Scopolamine-Induced Models : In models mimicking Alzheimer's disease pathology, the compound showed some efficacy in reducing Aβ plaque formation but was less effective than established treatments like galantamine .
Case Studies
- Neurodegenerative Disease Models :
- Oxidative Stress Response :
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate protection strategies. A general approach involves reacting tert-butyl carbamate with a halogenated precursor (e.g., 4,4-dimethyl-1-(methylamino)pentan-3-yl chloride) under basic conditions (e.g., triethylamine or NaOH in dichloromethane or THF). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis. For example, visible-light-mediated decarboxylative radical additions (using Ir-based photocatalysts) have been employed for analogous carbamates, achieving ~59% yield after 40-hour irradiation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. Key NMR signals include:
- ¹H NMR : tert-butyl group (δ ~1.4 ppm, singlet), methylamino protons (δ ~2.2–2.5 ppm), and carbamate NH (δ ~5–6 ppm, broad).
- ¹³C NMR : Carbamate carbonyl (δ ~155–160 ppm), tert-butyl quaternary carbon (δ ~80–85 ppm).
HRMS confirms molecular weight (C₁₃H₂₇N₂O₂: calculated 255.20 g/mol). Purity (>95%) is validated via HPLC with UV detection at 210–254 nm .
Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- Hydrolytic stability : Incubation in buffered solutions (pH 3–9) at 25–40°C, monitoring degradation via LC-MS. Carbamates are prone to acidic/basic hydrolysis; tert-butyl groups enhance steric protection .
- Light sensitivity : Store in amber vials at –20°C under inert gas to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting crystallography data (e.g., disordered tert-butyl groups) be resolved during structural elucidation?
- Methodological Answer : Use SHELX software (SHELXL/SHELXD) for refinement. For disordered tert-butyl moieties:
- Apply "ISOR" or "SIMU" restraints to thermal parameters.
- Employ twin refinement if crystallographic twinning is detected (common in high-symmetry space groups).
- Validate with R-factor convergence (<5% discrepancy) and residual electron density maps .
Q. What strategies mitigate low yields in visible-light-mediated syntheses of analogous carbamates?
- Methodological Answer : Optimize:
- Photocatalyst loading : 1–2 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆.
- Solvent choice : Polar aprotic solvents (e.g., DMA) enhance radical stability.
- Reaction time : Extend irradiation to 48–72 hours if intermediates are short-lived.
- Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to trap competing radicals .
Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be interpreted for this compound?
- Methodological Answer : Conduct dose-response assays (IC₅₀/EC₅₀) with triplicates. Key considerations:
- Binding mode : Use molecular docking (AutoDock Vina) to predict interactions with active sites vs. allosteric pockets.
- Cofactor dependence : Test under varying Mg²⁺/ATP concentrations.
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
